molecular formula C12H14ClNO2 B1493125 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one CAS No. 2091684-90-9

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one

Cat. No.: B1493125
CAS No.: 2091684-90-9
M. Wt: 239.7 g/mol
InChI Key: UDYFESHSXXACMQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is a chlorinated ketone derivative featuring an indoline core substituted with a methoxymethyl group at the 6-position and a chloroacetyl moiety at the 1-position. Its structure combines an electron-rich indoline scaffold with a reactive chloroacetamide group, enabling nucleophilic substitution reactions for further functionalization.

Properties

IUPAC Name

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-10-4-5-14(11(10)6-9)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYFESHSXXACMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(CCN2C(=O)CCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps (Adapted from):

Proposed Synthetic Route for 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one

To adapt this method for the target compound:

  • Replace 1-methylindole with 6-(methoxymethyl)indoline as the starting material.
  • Optimize reaction conditions (solvent, temperature, catalyst) for the methoxymethyl-substituted indoline.

Hypothetical Reaction Scheme:

  • Friedel-Crafts Acylation :

    • React 6-(methoxymethyl)indoline with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
    • Solvent: Dichloromethane or toluene.
    • Temperature: 0–25°C.
  • Work-up :

    • Quench with aqueous Na₂CO₃.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters and Challenges

  • Regioselectivity : The methoxymethyl group at the 6-position may sterically hinder acylation at the 1-position.
  • Side Reactions : Competing reactions (e.g., over-acylation or decomposition) could reduce yield.
  • Catalyst Choice : Lewis acids like FeCl₃ or ZnCl₂ may improve efficiency compared to AlCl₃.

Comparison of Methods

Parameter Proposed Method (Indoline Derivative) Reference Method (Indole Derivative)
Starting Material 6-(Methoxymethyl)indoline 1-Methylindole
Reagent Chloroacetyl chloride Chloroacetonitrile
Catalyst Lewis acid (AlCl₃/FeCl₃) Phenylborondichloride
Solvent Dichloromethane Dichloromethane
Yield (Expected) 40–60% (theoretical) 53% (reported)

Recommendations for Optimization

  • Protection/Deprotection : Introduce a protecting group (e.g., Boc) on the indoline nitrogen to prevent side reactions.
  • Catalyst Screening : Test alternative catalysts (e.g., BF₃·OEt₂) for improved regioselectivity.
  • Spectroscopic Validation : Confirm product structure via ¹H/¹³C NMR (see Fig. 1–2 in for analogous spectral analysis).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The indoline ring can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, thioethers, or ethers.

    Oxidation: Formation of indole derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe for studying protein-ligand interactions and for the development of covalent inhibitors.

    Material Science: Indole derivatives are used in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs sharing the 2-chloro-1-(heterocycle)ethan-1-one backbone but differing in substituents or core heterocycles.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Source
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one C₁₂H₁₄ClNO₂ 251.70 6-methoxymethyl on indoline Enhanced solubility due to methoxymethyl; reactive chloroacetamide Target compound
2-Chloro-1-(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (Compound 3) C₁₃H₁₆ClNO₂ 265.73 6-methoxy, 2-methyl on dihydroquinoline Saturated dihydroquinoline core; increased steric bulk
2-Chloro-1-(indolin-1-yl)ethan-1-one C₁₀H₁₀ClNO 195.65 Unsubstituted indoline Simpler structure; lower molecular weight
1-(5-Chloro-3-(2,2,2-trichloroethyl)indolin-1-yl)ethan-1-one (2l2) C₁₂H₁₂Cl₄NO 333.04 5-chloro, 3-trichloroethyl on indoline High halogen content; potential lipophilicity
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one C₅H₈ClNO₂ 149.58 Azetidine ring with hydroxy group Smaller heterocycle; polar hydroxy group
6-Chloro-2-methyl-1H-inden-1-one C₁₀H₇ClO 178.62 Indenone core with methyl and chloro Aromatic ketone; planar structure

Physicochemical and Functional Differences

  • Solubility : The methoxymethyl group in the target compound improves solubility in polar solvents compared to unsubstituted indoline analogs .
  • Reactivity : Chloroacetamide derivatives (e.g., target compound, Compound 3) are reactive toward thiols and amines, enabling covalent bond formation. In contrast, the azetidine derivative’s hydroxy group may favor hydrogen bonding .

Biological Activity

Overview

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one is an indole derivative notable for its diverse biological activities. This compound features a chloroacetyl group and a methoxymethyl substitution on the indoline core, contributing to its unique reactivity and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with cysteine residues in proteins. This interaction leads to covalent bonding, which can significantly alter protein function and cellular signaling pathways. The compound's ability to form these bonds is critical for its role in various biochemical reactions, particularly in chemoproteomic studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. Indole derivatives have been widely studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cysteine residues may enhance its effectiveness against certain cancer types by disrupting critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Effects

Indole derivatives, including this compound, have demonstrated antimicrobial properties. The structural features of this compound allow it to interfere with bacterial cell functions, potentially serving as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound is also explored for its potential as an enzyme inhibitor. By covalently modifying target enzymes through cysteine residues, it can effectively modulate enzymatic activity, which is valuable in drug design and development .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of cancer cell proliferation in vitro when treated with the compound.
Study B Showed antimicrobial activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent.
Study C Identified the compound's role as a covalent inhibitor targeting specific enzymes involved in metabolic pathways.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Indoline Core : Utilizing catalytic hydrogenation or reducing agents like lithium aluminum hydride.
  • Introduction of the Methoxymethyl Group : Achieved through nucleophilic substitution with methoxymethyl chloride.
  • Chloroacetylation : Final step involving reaction with chloroacetyl chloride in the presence of a base.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the indoline ring, which enhances its chemical reactivity compared to similar compounds such as:

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one : Exhibits different biological activities due to structural variations.
CompoundStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
2-Chloro-1-(6-methoxy-tetrahydroquinoline)StructureVaries

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one?

The synthesis typically involves a multi-step protocol starting with functionalization of the indoline core. A common approach includes:

  • Step 1 : Alkylation or substitution at the indoline nitrogen using chloroacetyl chloride or analogous electrophiles.
  • Step 2 : Introduction of the methoxymethyl group at the 6-position via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification via column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization to achieve >95% purity .
    Key Considerations : Reaction temperature (room temperature vs. reflux), stoichiometric ratios, and protecting group strategies for the indoline nitrogen to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the methoxymethyl (-OCH2_2O-) and chloroacetyl (-COCH2_2Cl) moieties. The indoline ring protons appear as distinct multiplet signals in the aromatic region .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12_{12}H14_{14}ClNO2_2) and detects isotopic patterns for chlorine .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystallographic data, resolving bond angles and torsional strain in the indoline ring .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : Under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation.
  • Stability Tests : Monitor via HPLC over 6 months; degradation products (e.g., hydrolyzed chloroacetyl group) indicate sensitivity to humidity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloroacetyl group in cross-coupling reactions?

  • DFT Calculations : Use Gaussian or ORCA to model the electrophilicity of the chloroacetyl carbon. Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites.
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Validate with experimental yields .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case Study : If cytotoxicity varies between cell lines, perform:
    • Metabolic Profiling : LC-MS to detect metabolite interference (e.g., glutathione adducts).
    • Target Engagement Assays : SPR or ITC to measure binding affinity to proposed targets (e.g., kinase enzymes).
    • Statistical Analysis : Use ANOVA to identify outliers and control for batch-to-batch variability in compound purity .

Q. How does the methoxymethyl substituent influence the compound’s pharmacokinetic properties?

  • In Silico ADMET : Predict logP (lipophilicity) and CYP450 metabolism using SwissADME. Compare with analogues lacking the methoxymethyl group.
  • In Vivo Validation : Radiolabel the compound (14C^{14}C) for bioavailability studies in rodent models. Track excretion profiles via scintillation counting .

Q. What crystallographic challenges arise due to the compound’s conformational flexibility?

  • Disorder Modeling : In SHELXL, refine disordered methoxymethyl or indoline moieties using PART instructions and restraints.
  • Twinned Data : Apply twin law matrices (e.g., HKLF 5 format) to resolve overlapping reflections in low-symmetry space groups .

Methodological Troubleshooting

Q. Low yields in the final coupling step: How to optimize?

  • Catalyst Screening : Test Pd(PPh3_3)4_4, CuI, or NiCl2_2(dppe) for Buchwald-Hartwig amination.
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .

Q. How to address discrepancies between theoretical and observed NMR shifts?

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3_3; hydrogen bonding in DMSO deshields protons.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotamers in the methoxymethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)ethan-1-one

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